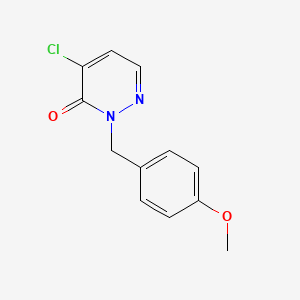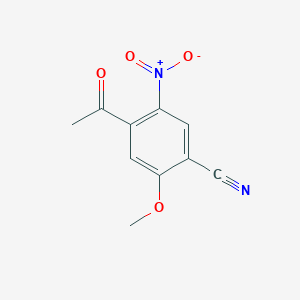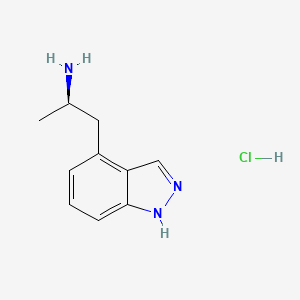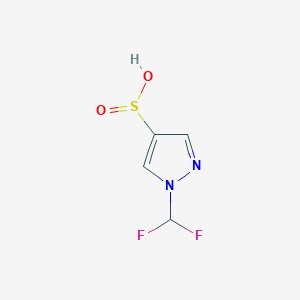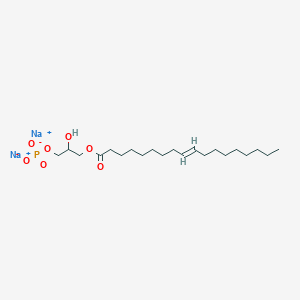
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its role in biological processes and its utility in industrial applications. The compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol reacts with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-hydroxy-3-(octadec-9-enoyloxy)propyl ester.
Phosphorylation: The ester is then treated with phosphoric acid or a phosphorylating agent like phosphorus oxychloride to introduce the phosphate group, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the conversion rates and minimize by-products.
化学反应分析
Types of Reactions
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound plays a role in cell signaling pathways and is used in studies related to lipid metabolism and membrane biology.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the formulation of cosmetics, detergents, and emulsifiers due to its surfactant properties.
作用机制
The mechanism by which sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate exerts its effects involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a ligand for specific receptors, triggering signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate can be compared with other similar compounds such as:
Lysophosphatidic Acid (LPA): Both compounds share structural similarities and participate in similar biological processes, but this compound has unique surfactant properties.
Phosphatidic Acid (PA): While PA is a key intermediate in lipid biosynthesis, this compound is more specialized in its applications.
Glycerophosphates: These compounds are structurally related but differ in their fatty acid composition and specific biological roles.
The uniqueness of this compound lies in its combination of a long-chain fatty acid ester with a phosphate group, providing distinct physicochemical properties and biological activities.
属性
分子式 |
C21H39Na2O7P |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
disodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/b10-9+;; |
InChI 键 |
HQQQHMUTGRTSKR-TTWKNDKESA-L |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


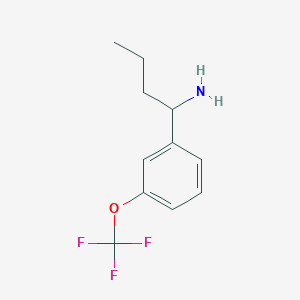
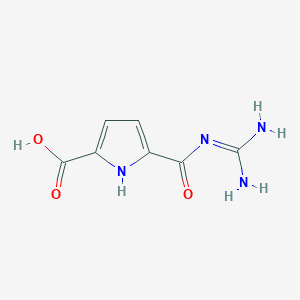

![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
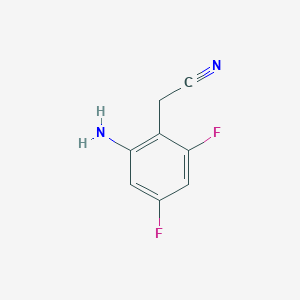
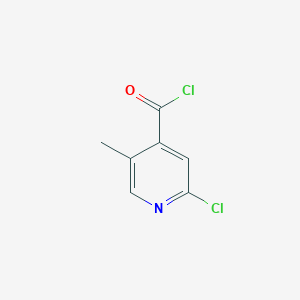
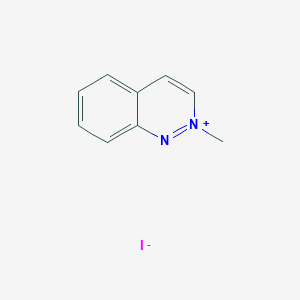
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
